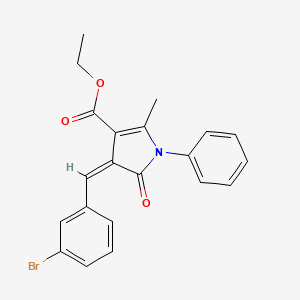
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Este compuesto presenta un núcleo de quinolina, que es un sistema de anillos fusionados que contiene anillos de benceno y piridina.
Métodos De Preparación
La síntesis de 2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo se puede lograr a través de reacciones orgánicas de varios pasos. Un método común implica la condensación de materiales de partida apropiados en condiciones controladas. Por ejemplo, la reacción de Gewald, que involucra la condensación de azufre, un compuesto carbonílico α-metileno y un éster α-ciano, se puede emplear para sintetizar derivados de aminotiofeno . La reacción de Paal-Knorr, que involucra la condensación de compuestos 1,4-dicarbonílicos con pentóxido de fósforo, es otro método utilizado para sintetizar derivados de tiofeno .
Análisis De Reacciones Químicas
2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución se pueden llevar a cabo usando nucleófilos o electrófilos en condiciones apropiadas. Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción empleadas.
Aplicaciones Científicas De Investigación
En química medicinal, se ha informado que los derivados de tiofeno poseen una amplia gama de propiedades terapéuticas, como antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógenos, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas . La estructura única de 2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo la convierte en un candidato valioso para una mayor exploración en estas áreas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con objetivos moleculares y vías específicos. La presencia de varios grupos funcionales le permite interactuar con diferentes enzimas, receptores y proteínas, lo que lleva a sus efectos biológicos. Por ejemplo, el grupo amino puede formar enlaces de hidrógeno con moléculas diana, mientras que el grupo nitro puede participar en reacciones redox. El anillo de tiofeno también puede interactuar con residuos aromáticos en proteínas, contribuyendo a su actividad general.
Comparación Con Compuestos Similares
Compuestos similares a 2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo incluyen otros derivados de tiofeno y compuestos basados en quinolina. Por ejemplo, el 2-amino-4-feniltiofeno-3-carboxilato de etilo es un derivado de tiofeno que se ha sintetizado y estudiado por su actividad antibacteriana . La combinación única de grupos funcionales en 2-Amino-4-(2-(etiltio)tiofeno-3-il)-7,7-dimetil-1-(2-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo lo diferencia de otros compuestos similares, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
476483-30-4 |
|---|---|
Fórmula molecular |
C24H24N4O3S2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-14(9-10-33-23)20-15(13-25)22(26)27(16-7-5-6-8-17(16)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
Clave InChI |
BSBYYBNHDBYONF-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4[N+](=O)[O-])N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)
![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642973.png)

![N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11642986.png)
![Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B11642987.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643002.png)
![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643003.png)
![[2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11643008.png)
![10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one](/img/structure/B11643031.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643032.png)
![2-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643047.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
